2-Cyclopentylcyclobutanone

Descripción

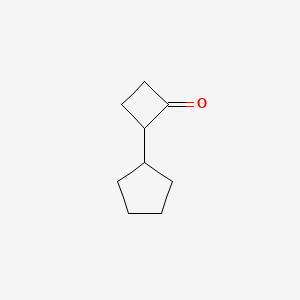

2-Cyclopentylcyclobutanone is an organic compound characterized by a cyclobutane ring fused to a cyclopentane ring

Propiedades

IUPAC Name |

2-cyclopentylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-9-6-5-8(9)7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUXAZOWQGFRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylcyclobutanone typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition, where cyclopentene and cyclobutene are reacted under specific conditions to form the desired compound . This reaction often requires the presence of a catalyst and can be carried out under photochemical or thermal conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclopentylcyclobutanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Cyclopentylcyclobutanone has been investigated for its potential applications across several scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Neurochemical Effects : The compound may interact with neurotransmitter systems, potentially impacting cognitive functions and mood disorders. Preliminary studies suggest that it could modulate receptor activity, influencing serotonin and dopamine pathways.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through various coupling reactions.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways, corroborating its potential as an anticancer therapeutic.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via mitochondrial pathways |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Case Study 2: Neurochemical Modulation

In another investigation, the neurochemical effects of this compound were assessed using animal models. The compound was found to enhance cognitive performance in memory tasks, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Test | Result | Implication |

|---|---|---|

| Morris Water Maze | Increased time in target quadrant | Potential cognitive enhancer |

| Novel Object Recognition | Higher exploration time on novel object | Memory improvement |

Biological Activities

Research into the biological activities of cyclobutane derivatives has revealed several promising effects:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential use as antibiotics.

- Antitumor Effects : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : Potential interactions with neurotransmitter systems could lead to applications in treating mood disorders and cognitive decline.

Mecanismo De Acción

The mechanism of action of 2-Cyclopentylcyclobutanone involves its interaction with molecular targets through its cyclobutane and cyclopentane rings. These interactions can influence various biochemical pathways, depending on the specific application. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparación Con Compuestos Similares

Cyclobutanone: A smaller cyclic ketone with similar reactivity but different structural properties.

Cyclopentanone: Another cyclic ketone with a five-membered ring, offering different reactivity and applications.

Cyclohexanone: A six-membered cyclic ketone with broader industrial applications.

Uniqueness: 2-Cyclopentylcyclobutanone is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .

Actividad Biológica

2-Cyclopentylcyclobutanone is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Cyclobutane derivatives, including this compound, have been explored for their roles in drug development, particularly in targeting various biological pathways associated with diseases such as cancer and autoimmune disorders.

Structural Characteristics

The cyclobutane ring system is characterized by its strained structure, which can lead to enhanced reactivity and specific interactions with biological targets. The incorporation of cyclopentyl groups can further modulate these properties, potentially affecting the compound's pharmacokinetics and pharmacodynamics.

Biological Activities

Research indicates that cyclobutane-containing compounds exhibit a range of biological activities, including:

- Antitumor Activity : Cyclobutane derivatives have shown promise in inhibiting cancer cell proliferation. For instance, cyclobutane analogs have been linked to the inhibition of oncogenic transcription factors, which play critical roles in cancer progression .

- Antimicrobial Properties : Various cyclobutane-containing alkaloids have demonstrated significant antimicrobial and antibacterial activities. These compounds are derived from both terrestrial and marine sources and are considered valuable leads for drug discovery .

- Enzyme Inhibition : Specific studies have highlighted the ability of cyclobutanones to act as inhibitors for certain enzymes involved in metabolic processes. For example, the inhibition of dizinc(II) and dicobalt(II) enzymes has been documented, showcasing the potential for cyclobutanones in enzyme-targeted therapies .

Case Studies

- Antitumor Efficacy : A study evaluated a series of cyclobutane derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain analogs exhibited comparable potency to established chemotherapeutics, with favorable therapeutic indices .

- Enzyme Interaction Studies : Inhibition assays involving cyclobutanones demonstrated their effectiveness in disrupting enzyme activity linked to tumor growth. The kinetic parameters were assessed using spectrophotometric methods, revealing significant inhibition rates at low micromolar concentrations .

- Antimicrobial Activity Assessment : A comprehensive review of cyclobutane-containing alkaloids revealed over 60 compounds with confirmed antimicrobial properties. These studies emphasized the diversity of biological activities associated with this class of compounds, suggesting new therapeutic applications .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.